molecular formula C9H12BrN B7809197 4-bromo-N-propylaniline CAS No. 81090-35-9

4-bromo-N-propylaniline

Cat. No.: B7809197
CAS No.: 81090-35-9
M. Wt: 214.10 g/mol
InChI Key: IMCJDQOGVVJSMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-N-propylaniline is an organic compound that belongs to the class of anilines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by an aryl or alkyl group. This compound is characterized by the presence of a bromine atom at the para position of the aniline ring and a propyl group attached to the nitrogen atom. It is commonly used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-propylaniline typically involves a multi-step process:

    Friedel-Crafts Acylation: The first step involves the acylation of benzene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form 4-propionylbenzene.

    Clemmensen Reduction: The acyl group is then reduced to an alkane using zinc amalgam and hydrochloric acid, resulting in 4-propylbenzene.

    Nitration: The next step involves the nitration of 4-propylbenzene using a mixture of concentrated nitric acid and sulfuric acid to form 4-nitropropylbenzene.

    Reduction: The nitro group is then reduced to an amine using a reducing agent such as iron and hydrochloric acid, yielding 4-propylaniline.

    Bromination: Finally, the bromination of 4-propylaniline is carried out using bromine in the presence of a solvent like acetic acid to obtain this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and waste, making the process more efficient and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-propylaniline undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions are employed.

    Reduction: Reducing agents such as iron powder and hydrochloric acid or catalytic hydrogenation using palladium on carbon are used.

Major Products Formed

    Substitution: Products include various substituted anilines depending on the nucleophile used.

    Oxidation: Products include quinones and other oxidized derivatives.

    Reduction: The major product is this compound with the nitro group reduced to an amine.

Scientific Research Applications

4-Bromo-N-propylaniline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-bromo-N-propylaniline involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    4-Bromoaniline: Similar structure but lacks the propyl group on the nitrogen atom.

    N-Propylaniline: Similar structure but lacks the bromine atom on the aromatic ring.

    4-Chloro-N-propylaniline: Similar structure but has a chlorine atom instead of a bromine atom on the aromatic ring.

Uniqueness

4-Bromo-N-propylaniline is unique due to the presence of both the bromine atom and the propyl group, which confer specific chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound in various synthetic and research applications .

Properties

IUPAC Name

4-bromo-N-propylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN/c1-2-7-11-9-5-3-8(10)4-6-9/h3-6,11H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMCJDQOGVVJSMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901310033
Record name 4-Bromo-N-propylbenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901310033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81090-35-9
Record name 4-Bromo-N-propylbenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81090-35-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-N-propylbenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901310033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-bromo-N-propylaniline
Reactant of Route 2
Reactant of Route 2
4-bromo-N-propylaniline
Reactant of Route 3
Reactant of Route 3
4-bromo-N-propylaniline
Reactant of Route 4
Reactant of Route 4
4-bromo-N-propylaniline
Reactant of Route 5
Reactant of Route 5
4-bromo-N-propylaniline
Reactant of Route 6
Reactant of Route 6
4-bromo-N-propylaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.